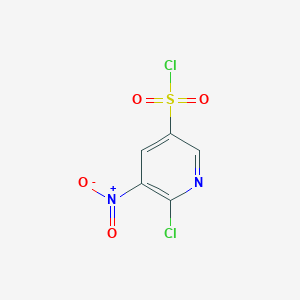

6-Chloro-5-nitropyridine-3-sulfonyl chloride

Description

6-Chloro-5-nitropyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C5H2Cl2N2O4S and a molecular weight of 257.05 g/mol . This compound is known for its reactivity and is used in various chemical synthesis processes.

Properties

CAS No. |

62009-39-6 |

|---|---|

Molecular Formula |

C5H2Cl2N2O4S |

Molecular Weight |

257.05 g/mol |

IUPAC Name |

6-chloro-5-nitropyridine-3-sulfonyl chloride |

InChI |

InChI=1S/C5H2Cl2N2O4S/c6-5-4(9(10)11)1-3(2-8-5)14(7,12)13/h1-2H |

InChI Key |

UYWDUAQLNWMIMA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])Cl)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Diazotization and Sulfonyl Chloride Formation via Microchannel Reactor Technology

A recent advanced method employs microchannel reactors for efficient and high-yield synthesis of pyridine-3-sulfonyl chlorides, including derivatives like 6-chloro-5-nitropyridine-3-sulfonyl chloride. The process involves:

- Feed Liquid A: Dissolving 3-aminopyridine (or substituted aminopyridine), a copper catalyst (e.g., cuprous chloride), and 1,5-naphthalenedisulfonic acid in water and acetonitrile.

- Feed Liquid B: Dissolving isoamyl nitrite in acetonitrile.

- Feed Liquid C: Dissolving thionyl chloride in an organic solvent such as dichloromethane or chloroform.

The procedure:

- Feed liquids A and B are introduced into a first microchannel reactor at 0-20 °C to form the diazonium salt intermediate.

- The diazonium salt-containing reaction liquid is then combined with feed liquid C in a second microchannel reactor under controlled temperature and pressure to yield the sulfonyl chloride product.

- Post-treatment involves washing, separation, drying, and reduced pressure evaporation to isolate the product with high purity (HPLC purity >99%) and yield (~94-96%).

This method offers precise control of reaction parameters, minimizes side reactions, and is scalable for industrial production.

Reaction Conditions Summary Table:

| Step | Reagents/Conditions | Temperature (°C) | Flow Rate (mL/min) | Retention Time (min) | Yield (%) | Purity (HPLC %) |

|---|---|---|---|---|---|---|

| Diazotization (Microreactor 1) | 3-Aminopyridine, Cu catalyst, isoamyl nitrite | 0-5 | A: 5-10, B: 2 | 1.6-2.8 | - | - |

| Sulfonyl chloride formation (Microreactor 2) | Diazonium salt + thionyl chloride in organic solvent | 0-5 | D: 7-12, C: 3-5 | 1.8-2.9 | 94-96 | 99.5-99.6 |

Classical Diazotization Route with Sodium Nitrite and Fluoborate Salts

An earlier method involves:

- Starting from 3-aminopyridine dissolved in dilute hydrochloric acid (6-10 mol/L), cooled to 0-5 °C.

- Dropwise addition of sodium nitrite aqueous solution to form the diazonium salt.

- Subsequent addition of sodium fluoborate aqueous solution to stabilize the diazonium intermediate.

- Stirring at low temperature followed by filtration and drying to isolate the intermediate.

- Further reaction steps to convert the intermediate to the sulfonyl chloride.

This method achieves high yield (~95%) but requires careful temperature control and handling of unstable intermediates to prevent side reactions and degradation of the sulfonyl chloride product.

| Step | Reagents/Conditions | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Diazotization | 3-Aminopyridine + HCl + NaNO2 | 0-5 | - |

| Fluoborate addition | Sodium fluoborate aqueous solution | 0-5 | - |

| Filtration and drying | Suction filtration, washing with dilute HCl | 0-5 | 95.3 |

Deaminative Chlorination via Sandmeyer-Type Reaction

Selective replacement of amino groups on heteroaromatic rings with chlorine can be achieved by Sandmeyer reactions:

- Aminoheterocycle is treated with sodium nitrite and hydrochloric acid at 0 °C to form diazonium salt.

- Copper(I) chloride is added at room temperature to replace the diazonium group with chlorine.

- This method can be adapted to prepare chloro-substituted pyridine sulfonyl chlorides by appropriate substrate selection.

| Reagent | Amount (equiv.) | Temperature | Time |

|---|---|---|---|

| Aminoheterocycle | 1 | - | - |

| Sodium nitrite (NaONO) | 1.1 | 0 °C, 15 min | - |

| Hydrochloric acid (37%) | 0.2 M | 0 °C | - |

| Copper(I) chloride (CuCl) | 1.3 | 25 °C, 3 hours | - |

Aqueous Process Chemistry Using Copper Salts and Thionyl Chloride

An environmentally friendly aqueous method involves:

- Generating diazonium salts in aqueous acidic media in the presence of copper(I) chloride.

- Using thionyl chloride as the sulfur dioxide source for sulfonyl chloride formation.

- The sulfonyl chlorides precipitate directly from the aqueous phase, minimizing hydrolysis.

- This process is safer, robust, and scalable, yielding sulfonyl chlorides with purity >98% and yields >70%.

This approach has been successfully applied to electron-deficient pyridine derivatives, including chloropyridine sulfonyl chlorides.

Summary of advantages:

- Minimizes organic solvent use.

- Protects sulfonyl chloride from hydrolysis by low solubility.

- High yields and purity.

- Scalable for industrial manufacture.

Data adapted from Monatshefte für Chemie, 2008.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Microchannel Reactor (Patent CN115974772A) | High control, high purity, continuous flow | Requires specialized equipment | 94-96 | >99 | Excellent |

| Classical Diazotization (Patent CN112830892A) | Simple reagents, well-known procedure | Sensitive intermediates, side reactions | ~95 | High | Moderate |

| Sandmeyer Deaminative Chlorination | Selective chlorination, mild conditions | Multi-step, moderate yields | Variable | Moderate | Moderate |

| Aqueous Copper-Thionyl Chloride | Environmentally friendly, scalable | Requires copper salts, precipitation steps | >70 | >98 | Excellent |

In-Depth Research Findings and Notes

- The diazonium salt intermediates are temperature sensitive; maintaining 0-5 °C is critical to avoid decomposition.

- Use of copper catalysts (cuprous chloride or cuprous sulfate) enhances reaction efficiency in both microchannel and aqueous methods.

- Microchannel reactors provide excellent heat and mass transfer, reducing side reactions and improving safety.

- Post-reaction workup involving washing with saturated saline and drying over magnesium sulfate is essential to achieve high purity.

- The sulfonyl chloride group is prone to hydrolysis and thermal degradation; thus, mild reaction and isolation conditions are necessary.

- Analytical techniques such as HPLC and mass spectrometry confirm product purity and structure.

Chemical Reactions Analysis

6-Chloro-5-nitropyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Chloro-5-nitropyridine-3-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-5-nitropyridine-3-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is utilized in the synthesis of more complex molecules, where the compound acts as a key intermediate .

Comparison with Similar Compounds

6-Chloro-5-nitropyridine-3-sulfonyl chloride can be compared with other similar compounds such as:

5-Nitropyridine-3-sulfonyl chloride: This compound has a similar structure but lacks the chlorine atom at the 6-position.

6-Chloro-3-pyridinesulfonyl chloride: This compound is similar but does not have the nitro group at the 5-position.

Fluorinated Pyridines: These compounds have fluorine atoms instead of chlorine, which can alter their reactivity and applications.

The uniqueness of 6-Chloro-5-nitropyridine-3-sulfonyl chloride lies in its specific combination of functional groups, which provides distinct reactivity and versatility in chemical synthesis.

Biological Activity

6-Chloro-5-nitropyridine-3-sulfonyl chloride is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological interactions, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

6-Chloro-5-nitropyridine-3-sulfonyl chloride features a pyridine ring substituted with a chlorine atom at position 6, a nitro group at position 5, and a sulfonyl chloride group at position 3. This unique structure contributes to its electrophilic nature, enhancing its reactivity with various biological molecules.

| Property | Description |

|---|---|

| Molecular Formula | C₅H₄ClN₃O₂S |

| Molecular Weight | 195.62 g/mol |

| Appearance | Yellow crystalline solid |

| Solubility | Soluble in organic solvents |

Biological Activity

The biological activity of 6-Chloro-5-nitropyridine-3-sulfonyl chloride has been explored in various studies, highlighting its potential as an antimicrobial and anti-inflammatory agent.

Antimicrobial Properties

Research indicates that compounds similar to 6-Chloro-5-nitropyridine-3-sulfonyl chloride exhibit significant antimicrobial activity against various pathogens. The sulfonyl chloride group is known to interact with nucleophilic sites in microbial proteins, potentially leading to inhibition of growth.

Anti-inflammatory Effects

Studies have suggested that this compound may possess anti-inflammatory properties. The mechanism is believed to involve the modulation of inflammatory pathways, although specific details on the pathways affected remain under investigation.

The exact mechanism of action for 6-Chloro-5-nitropyridine-3-sulfonyl chloride is not fully elucidated; however, it is hypothesized that its electrophilic sulfonyl chloride group can form covalent bonds with nucleophiles in biological systems, including proteins and nucleic acids. This reactivity may lead to functional modifications of these biomolecules, impacting cellular processes.

Case Studies and Research Findings

- Inhibition Studies : A study demonstrated that derivatives of pyridine sulfonyl chlorides could inhibit specific enzymes involved in cancer progression. The IC50 values for these inhibitors were found to be in the low micromolar range, indicating strong potential for therapeutic applications against cancer cells .

- Protein Interaction : Interaction studies revealed that 6-Chloro-5-nitropyridine-3-sulfonyl chloride could modify protein structures, leading to altered function. This property is particularly useful for studying protein dynamics and developing bioconjugates for targeted therapies .

- Synthesis of Derivatives : Research has shown that the compound can serve as a precursor for synthesizing more complex molecules with enhanced biological activity. The ability to easily modify the sulfonyl chloride group allows for the introduction of various functional groups, which can tailor the biological properties of new derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.